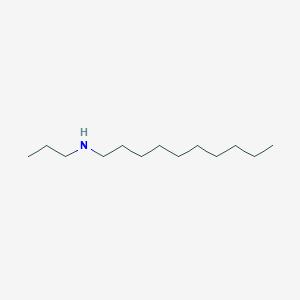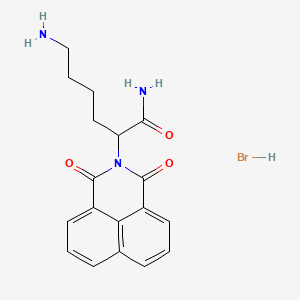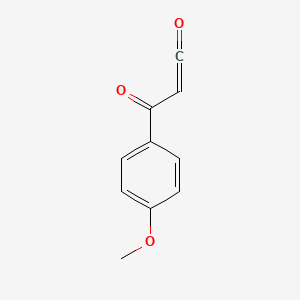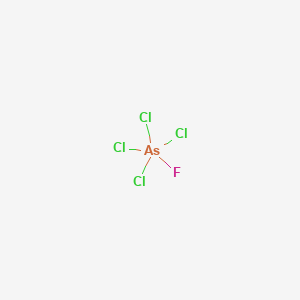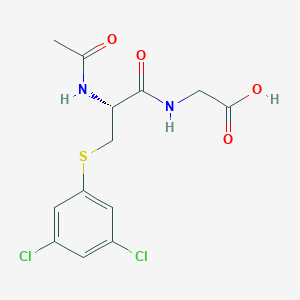
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of glycine and cysteine, incorporating an acetyl group and a dichlorophenyl moiety, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- typically involves multiple steps, starting with the protection of amino and carboxyl groups of glycine and cysteine. The acetylation of cysteine is achieved using acetic anhydride under controlled conditions. The dichlorophenyl group is introduced through a substitution reaction using 3,5-dichlorophenyl chloride. The final step involves the coupling of the protected glycine and acetylated cysteine derivatives, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- involves its interaction with specific molecular targets. The acetyl and dichlorophenyl groups can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as a precursor for the synthesis of bioactive molecules, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
Glycine Conjugates: Various glycine derivatives used in biochemical studies.
Dichlorophenyl Derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86674-65-9 |
|---|---|
Molekularformel |
C13H14Cl2N2O4S |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
2-[[(2R)-2-acetamido-3-(3,5-dichlorophenyl)sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14Cl2N2O4S/c1-7(18)17-11(13(21)16-5-12(19)20)6-22-10-3-8(14)2-9(15)4-10/h2-4,11H,5-6H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |
InChI-Schlüssel |
LWBVLVWVCZSJSM-NSHDSACASA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



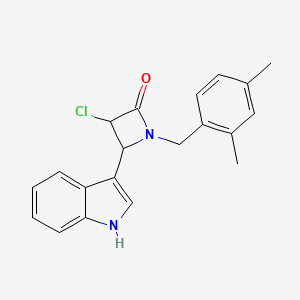

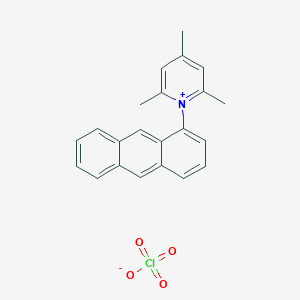

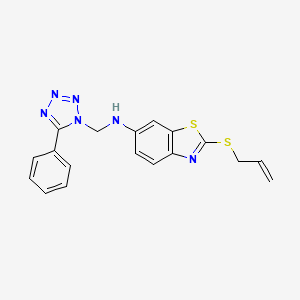
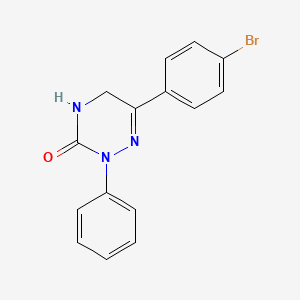
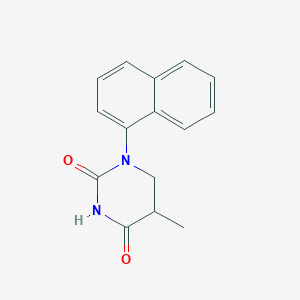

![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
